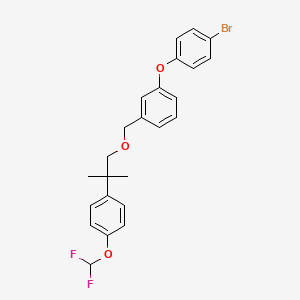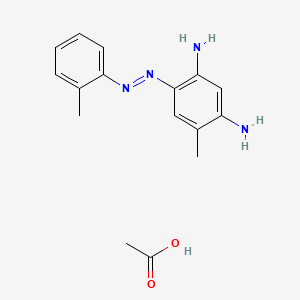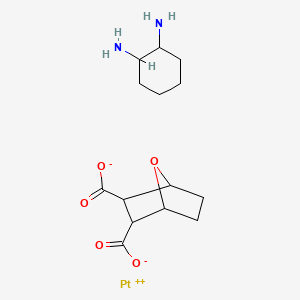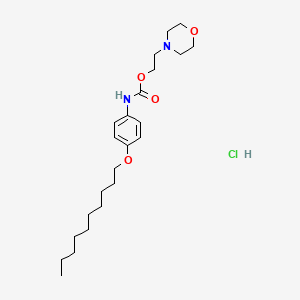
2-Morpholinoethyl (4-(decyloxy)phenyl)carbamate monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Morpholinoethyl (4-(decyloxy)phenyl)carbamate monohydrochloride is a chemical compound with the molecular formula C23H39ClN2O4. It is known for its unique structure, which includes a morpholine ring, a decyloxyphenyl group, and a carbamate linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholinoethyl (4-(decyloxy)phenyl)carbamate monohydrochloride typically involves the reaction of 2-(4-morpholinyl)ethanol with 4-(decyloxy)phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate linkage. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification, crystallization, and drying to obtain the final product in its pure form. The use of advanced equipment and techniques ensures high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Morpholinoethyl (4-(decyloxy)phenyl)carbamate monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
2-Morpholinoethyl (4-(decyloxy)phenyl)carbamate monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Morpholinoethyl (4-(decyloxy)phenyl)carbamate monohydrochloride involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Morpholinoethyl (4-(octyloxy)phenyl)carbamate
- 2-Morpholinoethyl (4-(hexyloxy)phenyl)carbamate
- 2-Morpholinoethyl (4-(butyloxy)phenyl)carbamate
Uniqueness
2-Morpholinoethyl (4-(decyloxy)phenyl)carbamate monohydrochloride is unique due to its specific structural features, such as the decyloxyphenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
112923-11-2 |
|---|---|
Molecular Formula |
C23H39ClN2O4 |
Molecular Weight |
443.0 g/mol |
IUPAC Name |
2-morpholin-4-ylethyl N-(4-decoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C23H38N2O4.ClH/c1-2-3-4-5-6-7-8-9-17-28-22-12-10-21(11-13-22)24-23(26)29-20-16-25-14-18-27-19-15-25;/h10-13H,2-9,14-20H2,1H3,(H,24,26);1H |
InChI Key |
CBCKKGWYBXRQHA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)NC(=O)OCCN2CCOCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


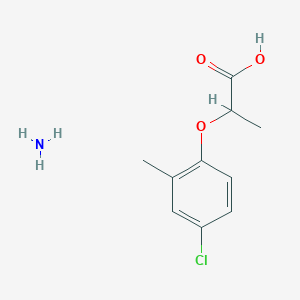


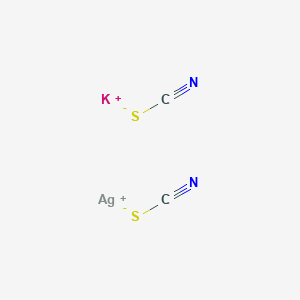
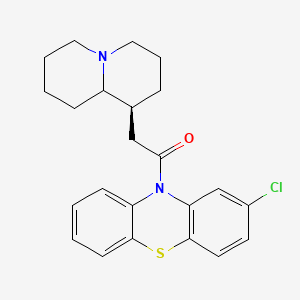
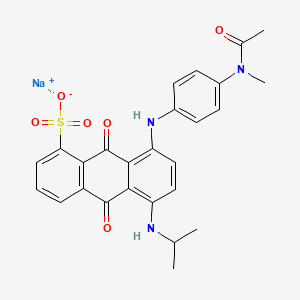
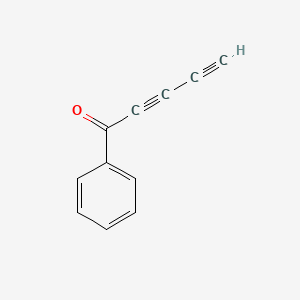
![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-hexan-3-ylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12732350.png)
![[(2R,3S,5R)-5-[5-(2-chloroethyl)-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]phosphinic acid](/img/structure/B12732357.png)
